![molecular formula C15H16O B11887107 4,6,9-Trimethyl-1,3-dihydronaphtho[2,3-c]furan](/img/structure/B11887107.png)
4,6,9-Trimethyl-1,3-dihydronaphtho[2,3-c]furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6,9-Trimethyl-1,3-dihydronaphtho[2,3-c]furan is a synthetic organic compound belonging to the naphthofuran family This compound is characterized by its unique structure, which includes a fused naphthalene and furan ring system with three methyl groups at positions 4, 6, and 9
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,9-Trimethyl-1,3-dihydronaphtho[2,3-c]furan can be achieved through several methods. One common approach involves the cycloaddition reaction of appropriate precursors under specific conditions. For instance, a visible-light-mediated [3+2] cycloaddition reaction has been developed for the synthesis of naphtho[2,3-b]furan-4,9-diones and dihydronaphtho[2,3-b]furan-4,9-diones . This method offers excellent regioselectivity and functional group tolerance, making it a powerful and green approach for synthesizing these compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts. For example, palladium-catalyzed reverse hydrogenolysis has been employed for the synthesis of naphtho[2,3-b]furan-4,9-diones . This method utilizes commercially available palladium on carbon (Pd/C) as a catalyst, providing an efficient and waste-free approach for producing functionalized naphthofurans.
Chemical Reactions Analysis
Types of Reactions
4,6,9-Trimethyl-1,3-dihydronaphtho[2,3-c]furan undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Oxidation: Oxidation reactions can be carried out using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Substitution reactions can be facilitated by using appropriate nucleophiles or electrophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4,6,9-Trimethyl-1,3-dihydronaphtho[2,3-c]furan involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate various biological processes, including enzyme inhibition and receptor binding. For instance, its derivatives have been shown to inhibit the proliferation of cancer cells by targeting key signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
4,6,9-Trimethyl-1,3-dihydronaphtho[2,3-c]furan can be compared with other similar compounds, such as naphtho[2,3-b]furan-4,9-diones and dihydronaphtho[2,3-b]furan-4,9-diones . These compounds share a similar fused ring structure but differ in the position and number of substituents. The unique methyl groups at positions 4, 6, and 9 of this compound contribute to its distinct chemical and biological properties.
List of Similar Compounds
- Naphtho[2,3-b]furan-4,9-dione
- Dihydronaphtho[2,3-b]furan-4,9-dione
- 3,5,8a-Trimethyl-7,8,8a,9-tetrahydronaphtho[2,3-b]furan-4(6H)-one
Properties
Molecular Formula |
C15H16O |
|---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
4,6,9-trimethyl-1,3-dihydrobenzo[f][2]benzofuran |
InChI |
InChI=1S/C15H16O/c1-9-4-5-12-10(2)14-7-16-8-15(14)11(3)13(12)6-9/h4-6H,7-8H2,1-3H3 |
InChI Key |
VYQONBUEQQEHGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=C(COC3)C(=C2C=C1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


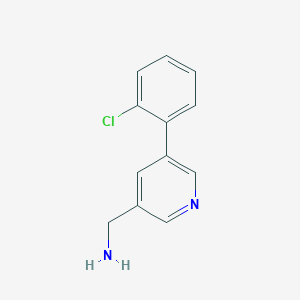
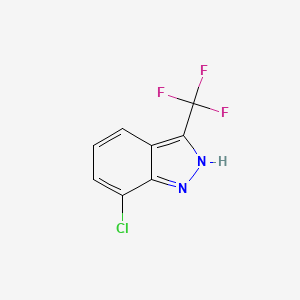
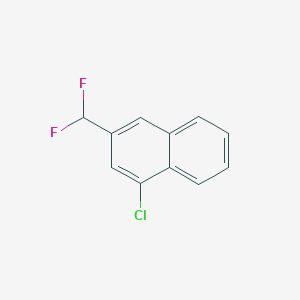


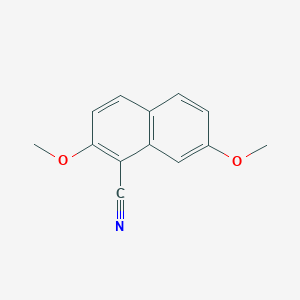
![5,6-Diethyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B11887063.png)
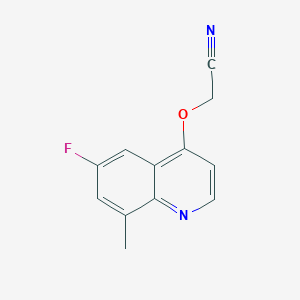
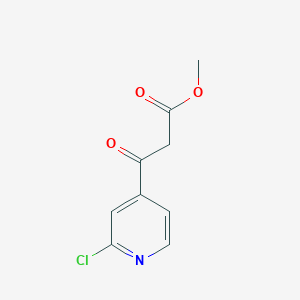
![1-(Pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11887087.png)
![1-Amino-1-[2-(tert-butoxycarbonylamino)ethyl]cyclobutane](/img/structure/B11887088.png)
![2,5,7-Trimethyl-2,3,4,9b-tetrahydro-1H-indeno[1,2-c]pyridine](/img/structure/B11887100.png)
![5-Ethyl-2H-[1,3]dioxolo[4,5-b][1,8]naphthyridin-8(5H)-one](/img/structure/B11887103.png)

